BenchChemオンラインストアへようこそ!

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide

Positional isomerism Structure–activity relationship Hydrogen-bond geometry

4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide (CAS 941956-73-6; molecular formula C₁₉H₂₁N₃O₄S; MW 387.46 g/mol) is a synthetic small molecule combining a 1,1-dioxo-1,2-thiazinane (six-membered cyclic sulfonamide/sultam) ring para-substituted on a central benzamide core, with an N-(3-acetamidophenyl) substituent on the amide nitrogen. The compound belongs to the broader sultam–benzamide chemotype, a scaffold under investigation for aspartic protease inhibition (BACE1, cathepsin D) and other therapeutic target classes.

Molecular Formula C19H21N3O4S
Molecular Weight 387.45
CAS No. 941956-73-6
Cat. No. B2683718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide
CAS941956-73-6
Molecular FormulaC19H21N3O4S
Molecular Weight387.45
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C19H21N3O4S/c1-14(23)20-16-5-4-6-17(13-16)21-19(24)15-7-9-18(10-8-15)22-11-2-3-12-27(22,25)26/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24)
InChIKeyYMLBOMJLXYJCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide (CAS 941956-73-6): Compound Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide (CAS 941956-73-6; molecular formula C₁₉H₂₁N₃O₄S; MW 387.46 g/mol) is a synthetic small molecule combining a 1,1-dioxo-1,2-thiazinane (six-membered cyclic sulfonamide/sultam) ring para-substituted on a central benzamide core, with an N-(3-acetamidophenyl) substituent on the amide nitrogen . The compound belongs to the broader sultam–benzamide chemotype, a scaffold under investigation for aspartic protease inhibition (BACE1, cathepsin D) and other therapeutic target classes [1]. Its 3′-acetamido substitution pattern is a defining structural feature that distinguishes it from the 4′-acetamidophenyl positional isomer and from des-acetamido analogs lacking this hydrogen-bond donor/acceptor functionality . Computed drug-likeness descriptors include a calculated logP (clogP) of 0.82, a topological polar surface area (TPSA) of 88.48 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.84, satisfying all Lipinski Rule-of-Five criteria [2].

Why Generic Substitution Is Not Straightforward for 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide: Positional Isomerism and Chemotype-Specific Scaffold Contributions


Within the sultam–benzamide chemical space, seemingly minor structural modifications—positional isomerism of the acetamido substituent, replacement of the sultam ring with an acyclic sulfonamide, or removal of the acetamido group—can produce substantial changes in target binding, selectivity, and physicochemical properties that cannot be predicted without empirical data [1]. The 3′-acetamidophenyl motif present in CAS 941956-73-6 provides a distinct hydrogen-bonding geometry and steric profile compared to the 4′-acetamidophenyl isomer ; in analogous benzamide series, such positional shifts have been shown to alter inhibitory potency by >3-fold against aspartic proteases [2]. The six-membered cyclic sultam (1,1-dioxo-1,2-thiazinane) contributes conformational constraint and a specific sulfone dipole orientation that acyclic sulfonamide analogs cannot replicate [1]. These structural features make the compound non-interchangeable with readily available des-acetamido or regioisomeric analogs, underscoring the need for compound-specific evidence in procurement decisions.

Quantitative Differentiation Evidence for 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide vs. Closest Analogs


Positional Isomer Differentiation: 3′-Acetamido vs. 4′-Acetamidophenyl Substitution Pattern

CAS 941956-73-6 bears the acetamido group at the 3′ (meta) position of the aniline ring, in contrast to the 4′ (para) isomer N-(4-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide . In sulfamoylbenzamide series evaluated against cathepsin D, positional variation of substituents on the N-phenyl ring altered inhibitory IC₅₀ values across a range of 1.25–2.0 µM, with the most potent compound (N-(3-chlorophenyl)-2-sulfamoylbenzamide) bearing a meta-substituted phenyl group [1]. While direct head-to-head data for these specific isomers are not published, the class-level SAR indicates that meta vs. para substitution can modulate target engagement by altering the spatial presentation of the acetamido hydrogen-bond donor/acceptor to the target binding pocket [1][2].

Positional isomerism Structure–activity relationship Hydrogen-bond geometry

Physicochemical Differentiation from the Des-Acetamido Analog: Lipophilicity and Polarity Comparison

CAS 941956-73-6 incorporates an acetamido group (–NHCOCH₃) at the 3′ position, adding 59 Da of mass, one additional hydrogen-bond donor, and one additional hydrogen-bond acceptor relative to the des-acetamido analog 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-phenylbenzamide (CAS 173259-89-7; C₁₆H₁₆N₂O₃S; MW 316.38 g/mol) . The acetamido group reduces computed lipophilicity (clogP 0.82 for CAS 941956-73-6 vs. an estimated ~1.5 for the des-acetamido analog based on fragment-based calculation) and increases TPSA (88.48 vs. ~55 Ų), shifting the compound's pharmacokinetic positioning within the sultam–benzamide space [1]. The QED score of 0.84 for CAS 941956-73-6 indicates favorable drug-likeness, though this metric alone does not confer a selection advantage without target-specific potency data [1].

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Sultam Ring Contribution to Conformational Constraint Relative to Acyclic Sulfonamide Analogs

The 1,1-dioxo-1,2-thiazinane ring in CAS 941956-73-6 provides conformational restriction of the sulfonamide motif, pre-organizing the sulfone oxygens and the ring nitrogen into a fixed geometry [1]. In the BACE1 inhibitor series where sultam–benzamide hydroxyethylamine (HEA) derivatives were optimized, compounds bearing the six-membered sultam ring achieved BACE1 IC₅₀ values as low as 120 nM (BindingDB BDBM26511; N-[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-1-phenylbutan-2-yl]-3-(1,1-dioxo-1,2-thiazinan-2-yl)-5-(ethylamino)benzamide), with >160-fold selectivity over the related aspartic protease BACE2 (IC₅₀ = 19,500 nM) and >250-fold over cathepsin D (IC₅₀ = 30,200 nM) [2]. While CAS 941956-73-6 lacks the HEA warhead and is not a direct activity analog, it shares the core sultam–benzamide scaffold that underpins the conformational pre-organization driving target recognition in this chemotype [1]. Acyclic sulfonamide benzamides cannot replicate this constrained geometry and may exhibit different off-target profiles [3].

Conformational constraint Sultam Cyclic sulfonamide BACE1 inhibition

Meta-Benzamide vs. Para-Benzamide Core Isomerism: ChemDiv Catalog Differentiation

CAS 941956-73-6 features the sultam ring attached at the para position of the benzamide core. A closely related regioisomer, N-(3-acetamidophenyl)-3-(1,1-dioxo-1lambda~6~,2-thiazinan-2-yl)benzamide (ChemDiv compound ID IB06-6597; catalog listing, 47 mg available), bears the sultam at the meta position of the benzamide ring, altering the vector of the sultam relative to the acetamidophenyl amide side chain . The para-benzamide geometry of CAS 941956-73-6 provides a linear arrangement of the sultam–phenyl–amide–acetamidophenyl axis, while the meta isomer introduces a ~120° kink in this axis, which would be expected to produce different target-binding poses [1]. The computed logP differs between the two regioisomers (clogP 0.82 for the para-sultam compound [2]; logP 1.56/logD 1.56 for the meta-sultam isomer IB06-6597 ), reflecting the impact of core regioisomerism on physicochemical properties.

Regioisomerism Benzamide core geometry ChemDiv catalog Screening library differentiation

Drug-Likeness and Developability Profile vs. In-Class Sultam–Benzamide Compounds

CAS 941956-73-6 achieves a QED (Quantitative Estimate of Drug-likeness) score of 0.84 on a 0–1 scale, indicating a favorable balance of molecular properties for oral drug candidacy [1]. This score is driven by MW 387.46 (<500 Da), clogP 0.82 (<5), HBD 2 (<5), HBA 8 (<10), and a moderate fraction of sp³-hybridized carbons (CSP3 fraction = 0.37) [1]. In comparison, the more complex sultam–benzamide BACE1 inhibitor BDBM26511 (MW ~580 Da, higher lipophilicity) would score lower on the QED scale, suggesting that CAS 941956-73-6 occupies a more lead-like property space within the sultam–benzamide class [2]. However, it must be explicitly noted that favorable computed drug-likeness metrics do not substitute for target-specific potency, selectivity, or ADME data, which are absent from the public domain for this compound as of 2026.

Drug-likeness QED score Lead-likeness Lipinski parameters

Recommended Application Scenarios for 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide Based on Available Evidence


Aspartic Protease Inhibitor Screening and Hit-to-Lead Campaigns

The sultam–benzamide chemotype, to which CAS 941956-73-6 belongs, has demonstrated tractable inhibition of aspartic proteases including BACE1 (IC₅₀ = 120 nM for the most optimized HEA-bearing analog) [1] and cathepsin D (IC₅₀ = 1.25–2.0 µM for sulfamoylbenzamide derivatives) [2]. CAS 941956-73-6, with its favorable drug-likeness profile (QED 0.84, MW 387.46, clogP 0.82) [3], serves as an attractive fragment-like or lead-like starting point for aspartic protease inhibitor programs, particularly where the acetamidophenyl motif can be exploited for S-pocket occupancy in structure-based design. Its conformational constraint provided by the six-membered sultam ring may confer selectivity advantages over acyclic sulfonamide starting points [4].

Structure–Activity Relationship (SAR) Studies on Acetamido Positional Isomerism

The 3′-acetamidophenyl substitution pattern of CAS 941956-73-6 is a defined structural variable that can be systematically compared with the 4′-acetamidophenyl isomer and the des-acetamido analog (CAS 173259-89-7) in parallel SAR studies. Such head-to-head comparisons can establish the contribution of the acetamido group's position to target binding, selectivity, and pharmacokinetic properties. This compound is therefore appropriate for procurement by medicinal chemistry teams conducting systematic scaffold exploration around the sultam–benzamide core.

Computational Chemistry and Pharmacophore Modeling

With well-characterized computed physicochemical descriptors (clogP 0.82, TPSA 88.48 Ų, QED 0.84) [3] and a defined 3D conformation imposed by the cyclic sultam ring, CAS 941956-73-6 is suitable as a reference compound for computational pharmacophore modeling, molecular docking studies, and in silico screening library design. Its para-sultam/3′-acetamido geometry provides a distinct pharmacophoric pattern compared to the meta-sultam regioisomer IB06-6597 (logP 1.56, PSA 155.23 Ų) , enabling comparative computational studies on the impact of benzamide core geometry.

Chemical Probe Development for Target Identification

Given its favorable physicochemical properties (moderate MW, low lipophilicity, good QED score) [3], CAS 941956-73-6 can be utilized as a scaffold for chemical probe development through derivatization of the acetamido group or the sultam ring. The presence of synthetic handles (secondary amide NH, acetamido methyl) facilitates further functionalization for affinity chromatography, biotinylation, or fluorescent labeling in target deconvolution studies. The compound's structural differentiation from close analogs ensures that probe molecules derived from it will retain the specific molecular recognition features of the 3′-acetamido, para-sultam geometry.

Quote Request

Request a Quote for 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-acetamidophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.